N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The exact mass of the compound this compound is 427.13659091 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-16-8-4-5-9-17(16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-6-2-1-3-7-15/h4-6,8-9,11,13H,1-3,7,10,12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOUYKLFPZXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₇H₁₈F₁N₃O₂S, with a molecular weight of approximately 335.41 g/mol. Its structure features a thieno[3,2-d]pyrimidin moiety, which is known for its pharmacological properties.
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | MCF-7 | 7.8 |
| N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-...] | A549 | 6.5 |
These results highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases associated with cancer progression. In particular, it may target cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell proliferation and survival .
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages .
Study 1: Anticancer Efficacy
In a study conducted on lung cancer cell lines (A549), N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-...] exhibited an IC₅₀ value of 6.5 µM after 48 hours of treatment. The study concluded that this compound effectively inhibited cell viability and induced apoptosis through caspase activation .
Study 2: Anti-inflammatory Effects
Another investigation evaluated the compound's effect on TNF-alpha-induced inflammation in human fibroblasts. The results showed a significant reduction in IL-6 and IL-8 levels upon treatment with N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-...] at concentrations ranging from 5 to 20 µM .
Scientific Research Applications
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, properties, and various applications based on available literature.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications may include:
- Anticancer Activity: Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains, making this compound a candidate for antibiotic development.
Neuropharmacology
Research indicates that compounds like this one may modulate neurotransmitter systems:
- Neurotransmitter Modulation: Potential interactions with receptors such as serotonin or dopamine could enhance synaptic transmission or provide neuroprotective effects.
Enzyme Inhibition
The compound may inhibit enzymes associated with oxidative stress:
- Oxidative Stress Pathways: By inhibiting enzymes that contribute to oxidative damage, it could play a role in neurodegenerative disease management.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit selective cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.
Case Study 2: Neuroprotective Effects
Research conducted on related compounds showed promising results in reducing neuroinflammation in models of Alzheimer's disease. The findings suggest that similar compounds could be explored for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Methodology :
- Core Formation : The thieno[3,2-d]pyrimidine-2,4-dione core can be synthesized via cyclocondensation of thiouracil derivatives with α-haloketones or aldehydes under acidic conditions. For example, reacting 2-fluorophenyl-substituted thiouracil with chloroacetic acid derivatives may yield the heterocyclic scaffold .
- Side-Chain Coupling : The cyclohexene-ethylacetamide side chain can be introduced using nucleophilic acyl substitution. A palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may link the side chain to the core structure, ensuring regioselectivity .
- Optimization : Use of microwave-assisted synthesis or flow chemistry improves reaction efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization enhances purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, cyclohexene protons at δ 5.5–6.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+: 495.15; observed: 495.14) .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation) determines bond angles and dihedral angles in the thienopyrimidine core, confirming planarity .
Q. How can researchers screen for basic biological activity in vitro?
Methodology :
- Enzyme Assays : Test inhibition of kinases or proteases (e.g., 10 µM compound in 96-well plates with ATP-Glo reagent). IC50 values are calculated using nonlinear regression .
- Cellular Models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay, 48-hour exposure). Compare EC50 values against controls like doxorubicin .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting the thienopyrimidine core?
Methodology :
- Modifications : Introduce substituents at the 3-(2-fluorophenyl) position (e.g., Cl, CF3) to evaluate steric/electronic effects. Replace the cyclohexene group with aromatic rings to study conformational flexibility .
- Fluorine Scanning : Compare 2-fluorophenyl vs. 3- or 4-fluoro analogs to determine positional impact on target binding (e.g., via radioligand displacement assays) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine-dione carbonyls) .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
Methodology :
- Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS for t1/2, Cmax, and bioavailability. Tissue distribution studies assess brain permeability .
- Disease Models : Test in xenograft mice (e.g., HCT-116 colorectal tumors) at 25 mg/kg/day for 21 days. Measure tumor volume reduction and compare to reference drugs .
Q. How can solubility challenges be addressed without compromising activity?
Methodology :
- Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to the active form.
- Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance aqueous solubility. Characterize via dynamic light scattering (DLS) .
Q. What computational approaches predict target interactions and off-target risks?
Methodology :
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Introduce deuterium at labile positions to block metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. Modify lipophilicity (logP) via substituents to reduce binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
